molecular formula C11H12N4O B13112880 6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine

6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine

Cat. No.: B13112880
M. Wt: 216.24 g/mol
InChI Key: QGDXFIIQTPRVMX-RAXLEYEMSA-N
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Description

6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine is a heterocyclic compound with the molecular formula C11H12N4O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine typically involves the reaction of appropriate hydrazine derivatives with phenoxy-substituted pyridazine precursors. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hydrazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 6-Hydrazono-1-methyl-3-phenyl-1,6-dihydropyridazine
  • 6-Hydrazono-1-methyl-3-phenoxy-1,6-dihydropyridazine analogues

Comparison: Compared to similar compounds, this compound is unique due to its specific phenoxy substitution, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

(Z)-(2-methyl-6-phenoxypyridazin-3-ylidene)hydrazine

InChI

InChI=1S/C11H12N4O/c1-15-10(13-12)7-8-11(14-15)16-9-5-3-2-4-6-9/h2-8H,12H2,1H3/b13-10-

InChI Key

QGDXFIIQTPRVMX-RAXLEYEMSA-N

Isomeric SMILES

CN1/C(=N\N)/C=CC(=N1)OC2=CC=CC=C2

Canonical SMILES

CN1C(=NN)C=CC(=N1)OC2=CC=CC=C2

Origin of Product

United States

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